molecular formula C26H18N2O2S B2571017 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 325987-97-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2571017
CAS RN: 325987-97-1
M. Wt: 422.5
InChI Key: QRXLFXCNWYTRNQ-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole group, a biphenyl group, and a carboxamide group. Benzothiazole is a heterocyclic compound with a wide range of properties and applications, including in the treatment of various diseases . The biphenyl group is a type of aromatic hydrocarbon with two phenyl rings. The carboxamide group is a functional group that is often found in drug molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, benzothiazole is known to possess optical properties, coordination properties, and electron acceptor properties .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds, including “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency compared to standard reference drugs .

Anti-HIV Activity

The compound has also been studied for its potential anti-HIV activity . While the specific details of this research are not available in the search results, it’s clear that the compound’s unique structure and properties make it a candidate for further investigation in this field.

Antibacterial Activity

Research has also explored the antibacterial properties of benzothiazole-based compounds . While the specific details of this research are not available in the search results, the compound’s potential antibacterial activity could be significant in the development of new antibiotics.

Anticancer Activity

The compound has been synthesized and studied for its potential anticancer activity . The specific details of this research are not available in the search results, but the compound’s unique structure and properties make it a candidate for further investigation in this field.

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives via consecutive C–C and C–N bond formation . This research has led to the development of new molecules with potential bioactive properties .

Development of More Effective Drugs

The combination of two or more pharmacophores in a single molecule, such as in “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide”, is a well-established assumption for the development of more effective drugs . This compound, with its combination of benzothiazole and functionalized quinoline, could lead to the development of drugs with enhanced bioactive properties .

Mechanism of Action

Target of Action

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . Therefore, the primary target of this compound could be the M. tuberculosis bacterium.

Mode of Action

tuberculosis . This suggests that the compound may interact with specific proteins or enzymes within the bacterium to inhibit its growth and proliferation.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it is likely that the compound affects pathways related to the growth and proliferation of M. tuberculosis.

Result of Action

Given the compound’s potential anti-tubercular activity , it may result in the inhibition of growth and proliferation of M. tuberculosis at the molecular and cellular levels.

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Some benzothiazole derivatives are known to be toxic .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Given the wide range of applications of benzothiazole derivatives, there could be many potential directions for future research .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-23-15-14-20(16-21(23)26-28-22-8-4-5-9-24(22)31-26)27-25(30)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,29H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXLFXCNWYTRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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